An In-depth Technical Guide to Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone (CAS 898754-20-6)
An In-depth Technical Guide to Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone (CAS 898754-20-6)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited experimental data for Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone (CAS 898754-20-6) is publicly available. This guide synthesizes known information with established chemical principles to provide a comprehensive overview, including plausible synthetic routes and expected analytical characteristics based on structurally related compounds. All predicted data should be confirmed through empirical validation.
Introduction
Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone is an aromatic ketone that, like many in its class, holds potential as a building block in medicinal chemistry and materials science. The presence of a substituted phenyl ring, an ethyl ketone moiety, and a cyclopentyl group offers a unique combination of lipophilicity, steric bulk, and reactive sites. Aryl ketones are a well-established class of compounds with a broad spectrum of biological activities, serving as key intermediates in the synthesis of therapeutic agents.[1][2][3] This guide provides a technical overview of its known properties, proposes detailed synthetic strategies, and discusses its potential applications and safety considerations.
Chemical and Physical Properties
While experimentally determined properties for Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone are not widely reported, its basic chemical identity has been established. Predicted physical properties offer a preliminary understanding of its characteristics.
| Property | Value | Source |
| CAS Number | 898754-20-6 | N/A |
| Molecular Formula | C₁₆H₂₂O | N/A |
| Molecular Weight | 230.35 g/mol | N/A |
| Predicted Boiling Point | 345.5 ± 11.0 °C | Chemical Supplier Data |
| Predicted Density | 1.002 ± 0.06 g/cm³ | Chemical Supplier Data |
Proposed Synthetic Routes
The synthesis of Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone can be approached through well-established methodologies in organic chemistry. Two plausible and robust strategies are the Friedel-Crafts acylation and the Grignard reaction.
Friedel-Crafts Acylation
This classical method involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. For the target molecule, this would entail the reaction of 1,4-dimethylbenzene with 3-cyclopentylpropanoyl chloride.
Hypothetical Experimental Protocol: Friedel-Crafts Acylation
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Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a dry, non-polar solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
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Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add 3-cyclopentylpropanoyl chloride (1.0 equivalent) dropwise to the stirred suspension.
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Aromatic Substrate Addition: Following the addition of the acyl chloride, add 1,4-dimethylbenzene (1.5 equivalents) dropwise, maintaining the temperature at 0 °C.
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Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Upon completion, carefully quench the reaction by pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.
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Extraction and Purification: Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Figure 1: Proposed Friedel-Crafts acylation workflow.
Grignard Reaction
An alternative approach involves the use of a Grignard reagent. This method would utilize a cyclopentyl magnesium halide to react with an appropriate ester or nitrile derivative of 2,5-dimethylphenylpropanoic acid. A patent for the synthesis of the related cyclopentyl phenyl ketone describes a similar Grignard reaction with benzonitrile.[4]
Hypothetical Experimental Protocol: Grignard Reaction
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Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. Add a solution of bromocyclopentane (1.1 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF) dropwise to the magnesium turnings. Maintain a gentle reflux until the magnesium is consumed.
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Reaction with Ester: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of ethyl 3-(2,5-dimethylphenyl)propanoate (1.0 equivalent) in anhydrous THF dropwise.
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Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC.
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Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extraction and Purification: Extract the mixture with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography.
Figure 2: Proposed Grignard reaction workflow.
Expected Analytical Characteristics
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl groups on the phenyl ring, the ethyl chain protons, and the protons of the cyclopentyl ring. The aromatic region would likely display complex splitting patterns due to the substitution. The protons alpha and beta to the carbonyl group would appear as triplets. The cyclopentyl protons would likely be in the aliphatic region with overlapping multiplets.
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¹³C NMR: The carbon NMR spectrum for the analogous 3-Cyclopentyl-1-(2,4-dimethylphenyl)-1-propanone shows characteristic peaks for the carbonyl carbon (around 200 ppm), aromatic carbons, and aliphatic carbons of the ethyl chain and cyclopentyl ring.[5] A similar pattern is anticipated for the target molecule.
Mass Spectrometry (MS)
The mass spectrum of the analogous 3-Cyclopentyl-1-(2,4-dimethylphenyl)-1-propanone shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[5] For Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone, a molecular ion peak at m/z = 230.35 is expected. Common fragmentation would likely involve cleavage alpha to the carbonyl group, leading to fragments corresponding to the cyclopentyl acylium ion and the 2,5-dimethylphenylethyl radical, or vice versa.
Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit a strong absorption band characteristic of the carbonyl (C=O) stretch of the ketone, typically in the range of 1680-1700 cm⁻¹. Other significant absorptions would include C-H stretches for the aromatic and aliphatic portions of the molecule, and C=C stretching bands for the aromatic ring.
Potential Applications in Drug Discovery
While no specific applications for Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone have been documented, the broader class of aryl ketones is of significant interest in medicinal chemistry.[1] They serve as versatile scaffolds and intermediates for the synthesis of a wide range of biologically active molecules. The structural motifs present in this compound suggest potential for interaction with various biological targets. The lipophilic nature of the dimethylphenyl and cyclopentyl groups could facilitate membrane permeability, a desirable trait in drug candidates.
Safety and Handling
No specific toxicological data for Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone is available. As with any uncharacterized chemical, it should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. General hazards associated with ketones include flammability and potential for irritation to the eyes, skin, and respiratory tract.
Conclusion
Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone (CAS 898754-20-6) is a compound with potential utility in synthetic and medicinal chemistry. Although experimental data is scarce, established chemical principles allow for the confident postulation of synthetic routes and analytical characteristics. The methodologies and expected data presented in this guide provide a solid foundation for researchers interested in the synthesis and characterization of this and related molecules. Further empirical investigation is necessary to fully elucidate its properties and potential applications.
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